![molecular formula C17H14N4O4 B3010746 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034312-61-1](/img/structure/B3010746.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a heterocyclic molecule that likely contains multiple functional groups, including a urea moiety, a benzodioxole ring, and a pyrazinyl group with a furan substitution. This structure suggests potential biological activity, given the presence of these pharmacophoric elements.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives has been shown to result in the formation of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the pyrazinyl component of the target molecule . Additionally, the synthesis of 1-benzyloxy-2(1H)-pyrazinones has been achieved through a multi-step process starting from N-(t-butoxycarbonyl)glycine, which could provide insights into the synthesis of the pyrazinyl moiety in the compound of interest . Furthermore, the synthesis of novel urea derivatives has been reported, where the reaction of various amines with triphosgene in the presence of a base led to the formation of the desired urea compounds . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of the compound would be expected to exhibit a complex arrangement of rings and substituents, which could influence its chemical behavior and interaction with biological targets. The presence of the benzodioxole and furan rings suggests potential aromaticity, which could contribute to the stability and electronic properties of the molecule. The urea linkage is a common feature in many biologically active compounds and could play a role in hydrogen bonding and molecular recognition .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the reactions of structurally related compounds can offer some insights. For example, the photolysis of methylated 6-(benzylidenehydrazino)uracils leads to the formation of pyrazolo[3,4-d]pyrimidines, indicating that light-induced reactions could be relevant . The reactivity of N-hydroxyamide-containing heterocycles with iron(III) to form complexes also suggests potential metal-binding properties, which could be relevant for the target compound if similar functional groups are present .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic and aromatic components would likely contribute to its solubility in organic solvents, while the urea moiety could enhance water solubility due to hydrogen bonding capabilities. The compound's reactivity could be influenced by the presence of electron-donating and electron-withdrawing groups, which would affect its acidity, basicity, and potential for forming complexes with metals or other chemical entities .
Relevant Case Studies
Although no specific case studies on the compound of interest are provided, the antimicrobial activity and cytotoxicity of related urea derivatives have been evaluated, with some compounds showing promising results against bacterial strains and cancer cell lines . These findings suggest that the compound could also possess biological activities worth investigating in future studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Multicomponent Synthesis Reactions : The one-pot, diastereoselective three-component reactions involving urea or thiourea with dihydrofuran or dihydropyran and aromatic aldehydes have been developed for synthesizing furano and pyrano pyrimidinones (thiones), demonstrating the utility of urea derivatives in facilitating complex organic syntheses (Ghorbani-Vaghei et al., 2015).
Eco-Friendly Catalysis : Studies have shown that urea can act as an efficient organo-catalyst in multicomponent reactions at room temperature, offering an eco-friendly approach to synthesizing pharmaceutically relevant heterocycles, such as 2-amino-3-cyano-4H-pyrans and pyran-annulated scaffolds (Brahmachari & Banerjee, 2014).
Synthesis of Anticancer Agents : Research into 1-aryl-3-(2-chloroethyl) ureas has explored their potential as anticancer agents, indicating the significance of urea derivatives in medicinal chemistry and drug discovery processes (Gaudreault et al., 1988).
Role in Hydrogel Formation : The compound 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrates an ability to form hydrogels across a range of acids, highlighting the importance of urea derivatives in material science for developing new materials with tunable physical properties (Lloyd & Steed, 2011).
Pyrolysis Studies : Pyrolysis of furan derivatives, including those related to the compound , has been studied for understanding the decomposition mechanisms and formation of benzene derivatives and polycyclic aromatic hydrocarbons (PAHs), which are crucial for applications in organic synthesis and environmental chemistry (Wu et al., 2016).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-17(21-12-1-2-14-15(7-12)25-10-24-14)20-8-13-16(19-5-4-18-13)11-3-6-23-9-11/h1-7,9H,8,10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRKDIUIMYNBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)
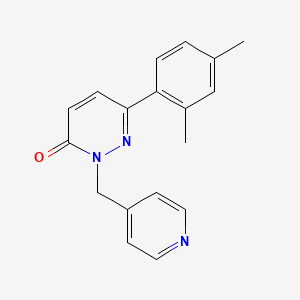

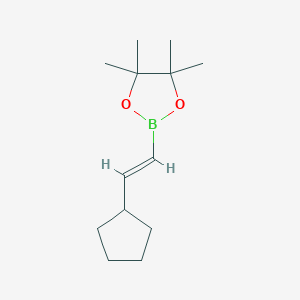
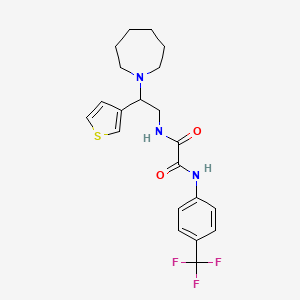
![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)
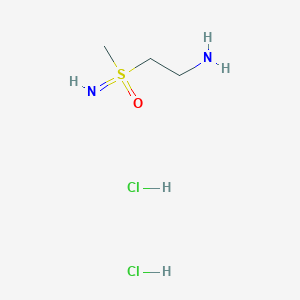
![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide](/img/structure/B3010675.png)
![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)
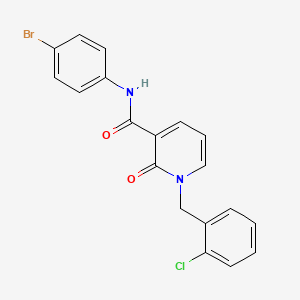

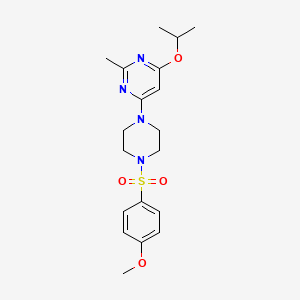
![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)